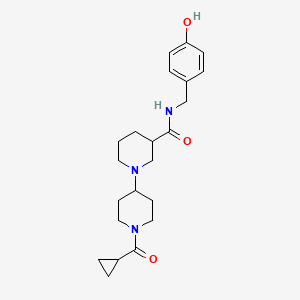amine hydrochloride](/img/structure/B5466394.png)
[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride, also known as BMB-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as benzylamines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to possess several other biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to possess antiviral activity against several viruses, including influenza A and B viruses.
実験室実験の利点と制限
One of the main advantages of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer cell biology and developing new anticancer therapies. Additionally, the relatively simple synthesis method for this compound makes it suitable for large-scale production, which is important for conducting preclinical and clinical studies.
One potential limitation of this compound for lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases beyond cancer, such as inflammation and viral infections. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer therapy.
合成法
The synthesis of [4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride involves several steps, including the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by reduction and subsequent reaction with hydrochloric acid. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学的研究の応用
[4-(benzyloxy)-3-methoxybenzyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit tumor growth in animal models, indicating its potential as a novel anticancer agent.
特性
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-24-21-13-19(15-23-14-17-9-11-22-12-10-17)7-8-20(21)25-16-18-5-3-2-4-6-18;/h2-13,23H,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTSMXKYFGNYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466311.png)
![N-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5466315.png)
![2-{[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5466317.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5466324.png)
![7-(1-methylethylidene)-3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5466326.png)
![3-(4-bromophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466330.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5466342.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5466354.png)
![N-[3-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5466357.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-pyrazol-4-yl)butanamide](/img/structure/B5466365.png)
![1-[(1-cyclopentylpiperidin-4-yl)methyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5466380.png)
![4-ethyl-2-methyl-5-[(1-{[2-(propylamino)pyrimidin-5-yl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5466393.png)
